
Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- is a complex organic compound with a unique structure that includes both amine and ether functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- typically involves multiple steps. One common method includes the reaction of N,N-dimethylacetamide with ammonia under controlled conditions to produce ethanamine. This intermediate is then reacted with sodium bromide to form a corresponding salt. The final product is obtained through a series of reactions involving dihydroxybenzoic acid and chloroisobutene in the presence of ethanamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, 2,2-dimethoxy-N-methyl-: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-(Dimethylamino)ethanol: Another related compound with similar amine and ether functionalities, used in different industrial applications.
Uniqueness
Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
66027-97-2 |
|---|---|
Molecular Formula |
C21H37NO2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-[2-methyl-4,6-bis(2-methylpropyl)phenoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C21H37NO2/c1-16(2)12-19-14-18(5)21(20(15-19)13-17(3)4)24-11-10-23-9-8-22(6)7/h14-17H,8-13H2,1-7H3 |
InChI Key |
YIKKNNXQZVPHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN(C)C)CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


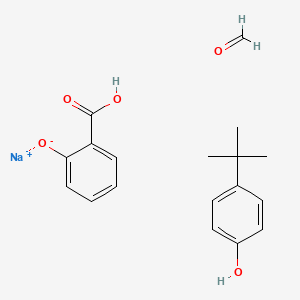
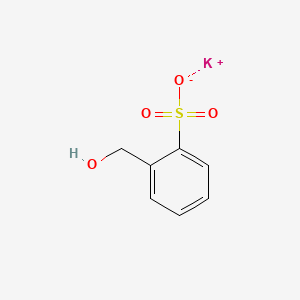



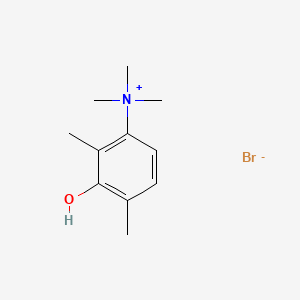
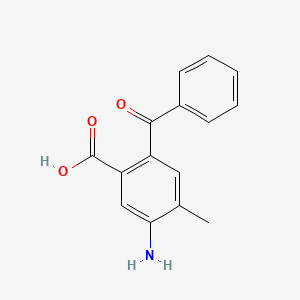
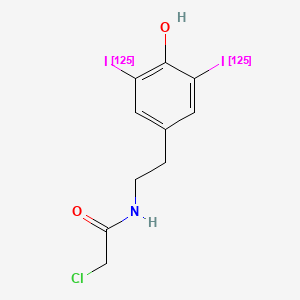
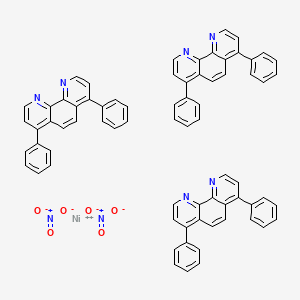
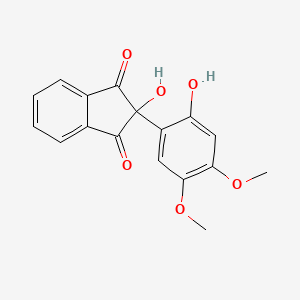

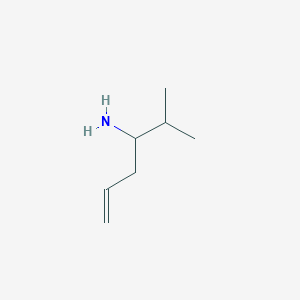
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)
![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
